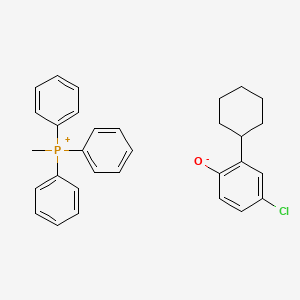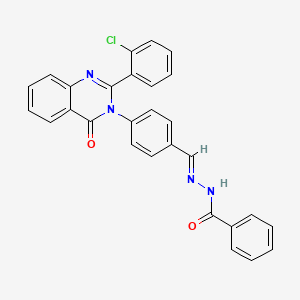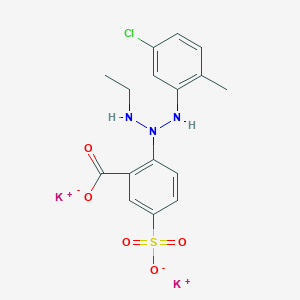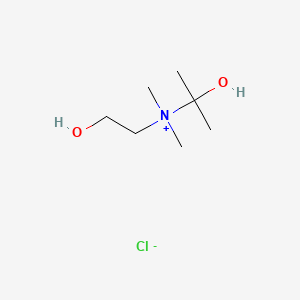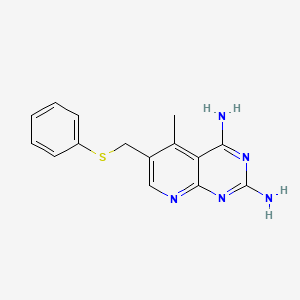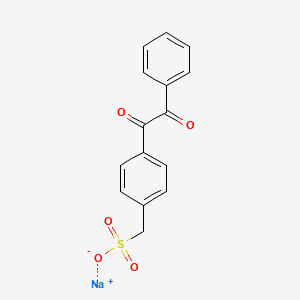
Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H36N2O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in medical applications such as the treatment of osteoporosis and other bone-related diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The reaction conditions often include a temperature range of 50-70°C and a pH of around 7-8 to facilitate the formation of the bisphosphonate ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bisphosphonate groups into phosphine oxides.
Substitution: The compound can undergo substitution reactions where the dodecyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl bisphosphonates.
Aplicaciones Científicas De Investigación
Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other bisphosphonate derivatives.
Biology: Studied for its potential effects on bone metabolism and resorption.
Medicine: Investigated for its use in treating osteoporosis and other bone-related diseases.
Mecanismo De Acción
The mechanism of action of diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength. The molecular targets include hydroxyapatite binding sites and enzymes involved in bone resorption pathways .
Comparación Con Compuestos Similares
Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is unique due to its specific structure and long dodecyl chain, which imparts distinct properties compared to other bisphosphonates. Similar compounds include:
Alendronate: A nitrogen-containing bisphosphonate used in osteoporosis treatment.
Ibandronate: Another nitrogen-containing bisphosphonate with high potency.
Zoledronic acid: Known for its strong affinity for bone mineral and long duration of action.
These compounds share the common feature of inhibiting bone resorption but differ in their specific structures, potencies, and clinical applications.
Propiedades
Número CAS |
94107-75-2 |
|---|---|
Fórmula molecular |
C14H39N3O6P2 |
Peso molecular |
407.42 g/mol |
Nombre IUPAC |
diazanium;[dodecyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C14H33NO6P2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);2*1H3 |
Clave InChI |
ZWZHNXFQAFBKRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





